molecular formula C21H25N7O2 B4533943 N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B4533943
M. Wt: 407.5 g/mol
InChI Key: LDSJBTGUFNNDCK-UHFFFAOYSA-N
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Description

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a combination of piperazine, pyridine, pyrazole, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide involves multiple steps, starting with the preparation of the individual building blocks. The key steps include:

    Formation of the piperazine derivative: This involves the acetylation of piperazine to form 4-acetylpiperazine.

    Synthesis of the pyridine derivative: The pyridine ring is functionalized at the 3-position with a methyl group and at the 2-position with a piperazine moiety.

    Preparation of the pyrazole core: The pyrazole ring is synthesized with a carboxamide group at the 5-position and a methylpyrrole group at the 3-position.

    Coupling reactions: The final compound is obtained by coupling the pyridine and pyrazole derivatives under specific reaction conditions, typically involving a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperazine or pyrrole moieties.

    Reduction: Reduction reactions can target the carbonyl group in the acetylpiperazine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving its target molecules.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases where its molecular targets are involved.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-15(29)27-9-11-28(12-10-27)20-16(5-3-7-22-20)14-23-21(30)18-13-17(24-25-18)19-6-4-8-26(19)2/h3-8,13H,9-12,14H2,1-2H3,(H,23,30)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJBTGUFNNDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC(=NN3)C4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

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